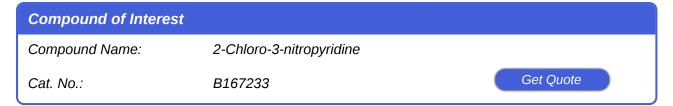


# literature review of 2-Chloro-3-nitropyridine reaction yields

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A Comparative Guide to the Reaction Yields of 2-Chloro-3-nitropyridine

**2-Chloro-3-nitropyridine** is a versatile building block in organic synthesis, prized for its reactivity in a variety of transformations. The electron-withdrawing nature of the nitro group and the pyridine ring activates the C2 position for nucleophilic aromatic substitution, while also allowing for palladium-catalyzed cross-coupling reactions and reduction of the nitro moiety. This guide provides a comparative overview of reaction yields for key transformations of **2-chloro-3-nitropyridine**, supported by experimental data from the literature.

## Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a primary mode of reactivity for **2-chloro-3-nitropyridine**, where the chloride is displaced by a range of nucleophiles. These reactions are often high-yielding and proceed under relatively mild conditions.



Nucleophile	Reagents/Con ditions	Solvent	Yield (%)	Reference
Substituted Anilines	Ethylene glycol, heat	Ethylene Glycol	90-94	[1]
Heterocyclic Amides	Catalytic conditions	Not specified	Not specified	[1]
Primary Amines	Not specified	Not specified	Not specified	[1]
Morpholine	Substitution reaction	Not specified	High (not quantified)	[2]
Ammonia	Isopropanol, 20- 30°C, 24h	Isopropanol	Not specified	[3]

## **Reduction of the Nitro Group**

The nitro group of **2-chloro-3-nitropyridine** can be selectively reduced to an amine, yielding the important intermediate 2-chloro-3-aminopyridine. Various reducing agents have been employed with high efficiency.



Product	Reagents/Con ditions	Solvent	Yield (%)	Reference
2-Anilino-pyridin- 3-amine intermediates	Stannous chloride, reflux, 3h	Methanol	77-85	[1]
2-Chloro-3- aminopyridine	Tetrahydroxydibo ron [B²(OH)4], 4,4'-bipyridine, 5 min	Not specified	90	[1]
2-Chloro-3- aminopyridine	Not specified, reduction	Not specified	98	[4][5]
2-Chloro-3- aminopyridine	Pd-Fe/TiO <sub>2</sub> catalyst, catalytic hydrogenation	Not specified	Not specified	[2]

## **Palladium-Catalyzed Cross-Coupling Reactions**

While less common than SNAr, palladium-catalyzed cross-coupling reactions offer powerful methods for C-C and C-N bond formation. Due to the potential for catalyst inhibition by the pyridine nitrogen, these reactions often require specialized ligands and conditions.

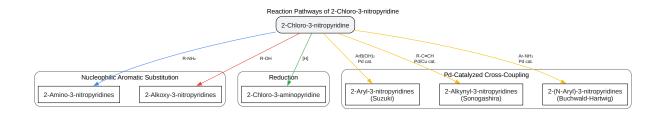
Reaction Type	Coupling Partner	Catalyst System	Base	Solvent	Yield (%)	Referenc e
Buchwald- Hartwig Amination	Primary/Se condary Amines	[Pd(cinnam yl)Cl]²/Mor- DalPhos	NaOBu <sup>t</sup> /K OH	Water or Solvent- free	up to 99	[6]
Suzuki- Miyaura	Arylboronic Acids	XPhos Pd G3	K₃PO₄	THF or Toluene	>90	[7]
Sonogashir a	Terminal Alkynes	Pd(CF <sub>3</sub> CO O) <sub>2</sub> /PPh <sub>3</sub> /C ul	Et₃N	DMF	72-96	[8]



Note: Yields for Suzuki and Buchwald-Hartwig reactions are representative for chloropyridine substrates and may vary for **2-chloro-3-nitropyridine** itself.

## **Reaction Pathways Overview**

The following diagram illustrates the primary synthetic routes starting from **2-chloro-3-nitropyridine**.



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Caption: Synthetic transformations of **2-Chloro-3-nitropyridine**.

## **Experimental Protocols**

1. Synthesis of 2-Anilino-3-nitropyridine Derivatives (SNAr)

This protocol is adapted from the work of Ahmed Kamal et al. for the synthesis of 2-anilino-3-nitropyridine derivatives with excellent yields.[1]

- Materials: **2-Chloro-3-nitropyridine**, substituted aniline (e.g., p-methoxyaniline, p-fluoroaniline), ethylene glycol.
- Procedure:



- A mixture of 2-Chloro-3-nitropyridine (1 equivalent) and a substituted aniline (1.1 equivalents) is heated in ethylene glycol.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol or water), and dried to afford the 2-anilino-3-nitropyridine derivative.
- Yields: 90-94%.[1]
- 2. Reduction of **2-Chloro-3-nitropyridine** to 2-Chloro-3-aminopyridine

This metal-free reduction method, developed by Mingyeong Jang et al., offers a highly chemoselective and rapid conversion.[1]

- Materials: 2-Chloro-3-nitropyridine, tetrahydroxydiboron [B<sub>2</sub>(OH)<sub>4</sub>], 4,4'-bipyridine, suitable solvent.
- Procedure:
  - To a solution of 2-Chloro-3-nitropyridine in a suitable solvent, tetrahydroxydiboron (as the reducing agent) and 4,4'-bipyridine (as an organic catalyst) are added.
  - The reaction is stirred at room temperature. The reduction is typically complete within 5 minutes.
  - The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.
  - The organic layer is dried over anhydrous sulfate and concentrated under reduced pressure to yield 2-chloro-3-aminopyridine.
- Yield: 90%.[1]
- 3. Sonogashira Coupling of a Halopyridine with a Terminal Alkyne



This general procedure is based on established methods for Sonogashira coupling and is applicable for the synthesis of 2-alkynyl-3-nitropyridines.[8][9]

• Materials: **2-Chloro-3-nitropyridine**, terminal alkyne (1.1 equivalents), Palladium catalyst (e.g., Pd(CF<sub>3</sub>COO)<sub>2</sub> or Pd(PPh<sub>3</sub>)<sub>4</sub>, 2.5 mol%), Ligand (e.g., PPh<sub>3</sub>, 5 mol%), Copper(I) iodide (CuI, 5 mol%), Triethylamine (Et<sub>3</sub>N), Dimethylformamide (DMF).

#### Procedure:

- To a degassed solution of 2-chloro-3-nitropyridine and the terminal alkyne in DMF and triethylamine, the palladium catalyst, ligand, and CuI are added.
- The reaction mixture is heated (e.g., to 100°C) under an inert atmosphere (e.g., Nitrogen or Argon).
- The reaction is stirred for a specified time (e.g., 3 hours) and monitored by TLC or GC-MS.
- After cooling to room temperature, the mixture is diluted with water and extracted with an
  organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
- The crude product is purified by column chromatography on silica gel to afford the desired
   2-alkynyl-3-nitropyridine.
- Yields: 72-96% for related 2-amino-3-bromopyridines.[8]

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